Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Overview
Description
“Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C9H12F2O2 . It is a building block used in various research and development contexts .
Synthesis Analysis
A methodology to construct the 6,6-difluorospiro[3.3]heptane scaffold, which is a part of the “Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate”, has been developed . The strategy was convergent and relied on double alkylation of the corresponding 1,1-binucleophiles with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane .Molecular Structure Analysis
The molecular structure of “Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate” can be represented by the SMILES notation: COC(=O)C1CC2(C1)CC(F)(F)C2 .Physical And Chemical Properties Analysis
“Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate” appears as a yellow liquid . It has a molecular weight of 190.19 .Scientific Research Applications
Synthesis of Building Blocks
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate and related compounds serve as valuable building blocks in organic synthesis. A methodology was developed for constructing the 6,6-difluorospiro[3.3]heptane scaffold, providing a range of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks. This process includes short reaction sequences on a multigram scale, highlighting its utility in creating diverse chemical structures (Olifir et al., 2020).
Synthesis of Novel Compounds
Research has shown the successful synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a novel compound offering a convenient entry point for creating new chemical entities. This compound is particularly useful in drug discovery, providing access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Drug Discovery and Design
In the realm of drug discovery and design, methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate derivatives have been explored. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were synthesized, displaying potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This demonstrates the potential of these compounds in developing new antibacterial drugs (Odagiri et al., 2013).
Development of Stereochemically Complex Structures
The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has been used to access axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. These compounds, maintaining high enantiopurity, are significant for constructing stereochemically complex structures (O'Dowd et al., 2022).
Safety And Hazards
properties
IUPAC Name |
methyl 2,2-difluorospiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c1-13-7(12)6-2-8(3-6)4-9(10,11)5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRSPYFJMDXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171250 | |
Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate | |
CAS RN |
1419101-40-8 | |
Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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